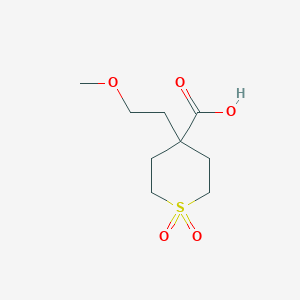
4-(2-Methoxyethyl)-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Methoxyethyl)-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid is an organic compound with a unique structure that includes a thiane ring, a carboxylic acid group, and a methoxyethyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyethyl)-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid typically involves the formation of the thiane ring followed by the introduction of the methoxyethyl group and the carboxylic acid functionality. One common method involves the condensation of a suitable dithiol with a dihalide to form the thiane ring, followed by oxidation to introduce the sulfone group. The methoxyethyl group can be introduced via nucleophilic substitution, and the carboxylic acid group can be added through carboxylation reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of catalysts to reduce reaction times and costs .
化学反応の分析
Types of Reactions
4-(2-Methoxyethyl)-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The thiane ring can be further oxidized to introduce additional sulfone groups.
Reduction: The sulfone group can be reduced to a sulfide under appropriate conditions.
Substitution: The methoxyethyl group can be substituted with other nucleophiles.
Carboxylation: The carboxylic acid group can participate in esterification and amidation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Carboxylation reactions often use reagents like carbon dioxide or carboxylic acid derivatives .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield additional sulfone-containing compounds, while reduction can produce sulfide derivatives. Substitution reactions can introduce a wide range of functional groups, and carboxylation can lead to esters or amides .
科学的研究の応用
4-(2-Methoxyethyl)-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as enzyme inhibitors or other biologically active compounds.
Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.
作用機序
The mechanism of action of 4-(2-Methoxyethyl)-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The sulfone group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules .
類似化合物との比較
Similar Compounds
Similar compounds include other thiane derivatives and sulfone-containing compounds. Examples include:
- 4-(2-Hydroxyethyl)-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid
- 4-(2-Aminoethyl)-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid
- 4-(2-Methoxyethyl)-1,1-dioxo-1Lambda(6)-thiane-4-sulfonic acid .
Uniqueness
The presence of both a methoxyethyl group and a carboxylic acid group on the thiane ring provides opportunities for diverse chemical modifications and applications .
特性
IUPAC Name |
4-(2-methoxyethyl)-1,1-dioxothiane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O5S/c1-14-5-2-9(8(10)11)3-6-15(12,13)7-4-9/h2-7H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJVURCUNVXMSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1(CCS(=O)(=O)CC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














